1-(iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family This class of compounds is characterized by a unique three-dimensional structure that imparts distinct chemical and physical properties
Preparation Methods
The synthesis of 1-(iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound. Additionally, a radical exchange process has been developed for the synthesis of bicyclo[1.1.1]pentane derivatives, which involves the use of xanthates .
Chemical Reactions Analysis
1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Photochemical Reactions: Continuous photochemical transformations can be used to modify the bicyclo[1.1.1]pentane core.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites that are typically occupied by phenyl rings. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
Bicyclo[1.1.1]pentylamines: These compounds are used as bioisosteres of arylamine motifs and have applications in medicinal chemistry.
Bicyclo[1.1.1]pentane Xanthates: These derivatives are synthesized using radical exchange processes and have unique chemical properties.
The uniqueness of 1-(iodomethyl)-3-(trifluoromethyl)bicyclo[11
Properties
CAS No. |
2680541-83-5 |
---|---|
Molecular Formula |
C7H8F3I |
Molecular Weight |
276 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.